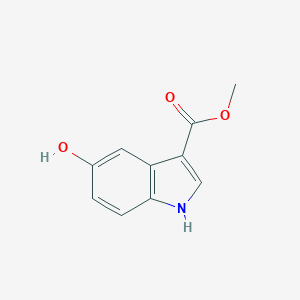

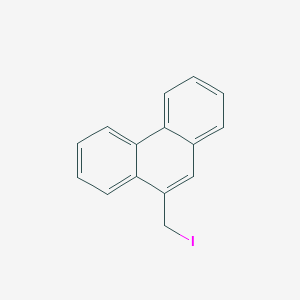

syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

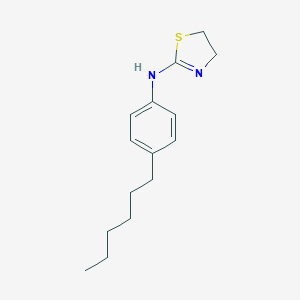

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide, also known as BQDE, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its potential applications in cancer treatment. BQDE is a potent DNA-damaging agent that can cause mutations and induce cell death.

Mecanismo De Acción

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide exerts its cytotoxic effects through the formation of DNA adducts, which are covalent bonds between syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide and DNA. These adducts can cause mutations and DNA damage, which can lead to cell death. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit topoisomerase II, an enzyme that is necessary for DNA replication and cell division.

Efectos Bioquímicos Y Fisiológicos

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to induce oxidative stress and inflammation in cells. It can also cause DNA damage and mutations, which can lead to cancer. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to have a greater cytotoxic effect on cancer cells compared to normal cells, indicating its potential as a cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide in lab experiments is its potency as a DNA-damaging agent. This allows for the study of DNA damage and repair mechanisms. However, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be toxic to normal cells, making it important to use appropriate safety measures and experimental conditions. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be difficult to synthesize and purify, which can limit its availability for research.

Direcciones Futuras

Future research on syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the mechanism of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide-induced apoptosis and DNA damage. The development of more efficient synthesis methods and purification techniques could also expand the availability of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide for research.

Métodos De Síntesis

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be synthesized through the oxidation of benzo(f)quinoline-7,8-diol using potassium permanganate. The resulting epoxide is then purified through chromatography. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be synthesized through other methods such as the use of m-chloroperbenzoic acid.

Aplicaciones Científicas De Investigación

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.

Propiedades

Número CAS |

119239-63-3 |

|---|---|

Nombre del producto |

syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |

Fórmula molecular |

C13H7NO3 |

Peso molecular |

225.2 g/mol |

Nombre IUPAC |

12-hydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |

InChI |

InChI=1S/C13H7NO3/c15-10-7-3-4-8-6(2-1-5-14-8)9(7)12-13(17-12)11(10)16/h1-5,14,16H |

Clave InChI |

RQDCJPROBTVIJS-UHFFFAOYSA-N |

SMILES |

C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |

SMILES canónico |

C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |

Sinónimos |

syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)

![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)

![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)